molecular formula C14H17Cl2NO B8666559 1-benzyl-5-chloro-2,3,6,7-tetrahydro-1H-azepine-4-carbaldehyde hydrochloride CAS No. 83621-34-5

1-benzyl-5-chloro-2,3,6,7-tetrahydro-1H-azepine-4-carbaldehyde hydrochloride

Cat. No. B8666559
CAS RN: 83621-34-5
M. Wt: 286.2 g/mol
InChI Key: FXABBFMKFYNANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05827849

Procedure details

Prepared from 1-benzylhexahydro-4-azepinone hydrochloride by reaction with dimethylformamide/phosphorus oxychloride in methylene chloride at 20°-35° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylformamide phosphorus oxychloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N:9]1[CH2:15][CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CN(C)[CH:19]=[O:20].P(Cl)(Cl)([Cl:24])=O>C(Cl)Cl>[ClH:24].[CH2:2]([N:9]1[CH2:15][CH2:14][C:13]([CH:19]=[O:20])=[C:12]([Cl:1])[CH2:11][CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CCC1)=O
Name
dimethylformamide phosphorus oxychloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C.P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(=C(CC1)C=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.